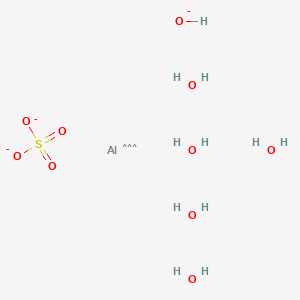

Aluminum hydroxide sulfate, pentahydrate

Description

Properties

CAS No. |

12408-53-6 |

|---|---|

Molecular Formula |

AlH11O10S-3 |

Molecular Weight |

230.12 |

InChI |

InChI=1S/Al.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/p-3 |

InChI Key |

HWVOINJDHDECJA-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.[OH-].[O-]S(=O)(=O)[O-].[Al] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms

Chemical Synthesis Pathways for Aluminum hydroxide (B78521) sulfate (B86663), pentahydrate

The formation of aluminum hydroxide sulfate, pentahydrate, can be achieved through several chemical synthesis routes, each offering distinct advantages and controls over the reaction process. These pathways primarily involve the reaction of an aluminum source with a sulfate precursor under controlled conditions.

A primary method for synthesizing aluminum hydroxide sulfate is through the neutralization reaction between an aluminum-containing base and a sulfuric acid source. watermelonrabbit.comstudy.com This acid-base reaction is a common, cost-effective industrial process. watermelonrabbit.com The fundamental reaction involves aluminum hydroxide (Al(OH)₃) reacting with sulfuric acid (H₂SO₄) to produce aluminum sulfate and water. watermelonrabbit.comwikipedia.org The general balanced chemical equation for this neutralization is:

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O wikipedia.orgquora.com

By carefully controlling the stoichiometry and reaction conditions, the partial substitution of hydroxide groups with sulfate ions can be achieved, leading to the formation of aluminum hydroxide sulfate.

Controlled precipitation is another key technique. This can be achieved by adding an alkaline solution, such as ammonium hydroxide or sodium hydroxide, to a solution of an aluminum salt like aluminum sulfate or aluminum chloride. nih.govchalcochemicals.com This process causes the precipitation of aluminum hydroxide gel. The incorporation of sulfate into the structure is dependent on the starting materials and the pH of the precipitation environment. nih.gov For instance, the reaction of aluminum sulfate with sodium bicarbonate can also induce the precipitation of aluminum hydroxide, where the bicarbonate acts as the neutralizing agent. youtube.com

Hydrothermal synthesis offers a pathway to crystalline materials by conducting the reaction in aqueous solution at elevated temperatures and pressures. While specific literature detailing the hydrothermal synthesis of the pentahydrate form is specialized, the principles apply to the formation of various aluminum hydroxide and sulfate compounds. Hydrothermal treatment of aluminum hydroxide in an aqueous solution can yield different crystalline phases, such as boehmite, at temperatures between 150-300°C. chalcochemicals.com By introducing a sulfate source into the hydrothermal reactor, the crystallization environment can be modified to favor the incorporation of sulfate ions into the aluminum hydroxide structure. For example, studies on related compounds show that adding oxalic acid during hydrothermal synthesis of aluminum hydroxide can alter the resulting crystalline phase from pure boehmite to a boehmite/gibbsite mixture. researchgate.net This indicates that the presence of certain ions can direct the formation of specific polymorphs and compositions.

The synthesis of aluminum hydroxide sulfate is versatile, accommodating a variety of starting materials. The choice of precursors can influence the reaction kinetics, purity, and crystalline form of the final product.

Common Aluminum Sources Include:

Aluminum Hydroxide (Al(OH)₃): A widely used, high-purity starting material for reaction with sulfuric acid. watermelonrabbit.com

Aluminum Metal (Al): Can be reacted directly with sulfuric acid, often with heating, to produce aluminum sulfate, which can then be used in precipitation reactions. wikipedia.orgquora.com

Aluminous Ores (Bauxite, Clays, Kaolin): These materials can be treated with sulfuric acid to extract aluminum as aluminum sulfate. wikipedia.orgzenodo.org The resulting solution, after purification, serves as a precursor.

Aluminum Salts: Soluble salts like aluminum chloride (AlCl₃) can be used in solution, with precipitation induced by a base in the presence of a sulfate source. nih.gov

Common Sulfate Precursors Include:

Sulfuric Acid (H₂SO₄): The most direct and common source of sulfate for neutralization reactions with aluminum bases. watermelonrabbit.comwikipedia.org

Sulfate Salts: Soluble sulfate salts can provide the necessary sulfate ions in precipitation reactions.

The following table summarizes the various combinations of reactants used in synthesis.

| Aluminum Source | Sulfate Precursor | Reaction Type |

| Aluminum Hydroxide | Sulfuric Acid | Neutralization watermelonrabbit.comaskfilo.com |

| Aluminum Metal | Sulfuric Acid | Oxidation/Dissolution wikipedia.orgquora.com |

| Bauxite/Clay | Sulfuric Acid | Leaching/Extraction wikipedia.orgzenodo.org |

| Aluminum Sulfate | Sodium Bicarbonate | Precipitation youtube.com |

| Aluminum Chloride | Ammonium Hydroxide + Sulfate Source | Precipitation nih.gov |

The outcome of the synthesis is highly sensitive to the conditions under which the reaction is performed. Control of pH, temperature, and reactant concentration is essential for targeting the desired product, such as this compound.

pH: The pH of the solution is a critical factor that dictates which aluminum species will precipitate. The formation of various aluminum hydroxide sulfate minerals is strongly dependent on pH. usgs.gov For instance, jurbanite (Al(SO₄)(OH)·5H₂O), a pentahydrate mineral form, is stable in acidic conditions, typically in a pH range of 3 to 5. usgs.gov At higher pH values, other phases like gibbsite become more stable. usgs.gov Studies have shown that amorphous aluminum hydroxide precipitates at pH 5 and 6, boehmite forms at pH 7, and bayerite is the product in the pH range of 8 to 11. researchgate.net The addition of aluminum sulfate to water inherently lowers the pH due to the hydrolysis of the Al³⁺ ion, which releases H⁺ ions, making the solution acidic. quora.comquora.com

Temperature: Temperature influences both the rate of reaction and the crystalline structure of the product. The reaction between aluminum hydroxide and sulfuric acid is exothermic, and industrial processes often control the temperature in the range of 70–110°C to ensure an efficient reaction. watermelonrabbit.com Higher temperatures can accelerate reaction kinetics but may also favor the formation of different hydrated or crystalline forms. researchgate.net Conversely, crystallization of the final product from a solution is also temperature-dependent, with cooling often used to induce precipitation. libretexts.org

Concentration: The concentration of the aluminum and sulfate precursors in the solution affects supersaturation, which is a driving force for precipitation and crystal growth. researchgate.net High initial aluminum concentrations can favor the formation of amorphous aluminum hydroxide. researchgate.net The concentration of sulfuric acid used in neutralization reactions is also a key parameter, with concentrations between 50-90% being effective. The final concentration of the product solution is also controlled; for example, solutions with 14.5-16.8% by weight of Al₂O₃ are used in some crystallization processes. google.com

The table below summarizes the effects of these key parameters.

| Parameter | Effect on Synthesis | Typical Range/Value |

| pH | Determines the specific aluminum hydroxide or sulfate phase that precipitates. usgs.govresearchgate.net | 3-5 for Jurbanite (pentahydrate form) usgs.gov |

| Temperature | Affects reaction rate and product crystallinity. researchgate.net | 70-110°C for neutralization reaction |

| Concentration | Influences supersaturation, precipitation kinetics, and whether the product is amorphous or crystalline. researchgate.net | 50-90% for sulfuric acid reactant |

Crystallization and Amorphization Processes

The transition from dissolved ions to a solid phase involves complex processes of crystallization and, in some cases, the formation of non-crystalline, amorphous structures. The presence of sulfate ions can significantly influence these pathways.

The kinetics of aluminum hydroxide sulfate precipitation are governed by factors such as supersaturation, temperature, and the presence of seed crystals. The initial formation of a solid phase from a supersaturated solution is often rapid, leading to an amorphous precipitate. researchgate.net This is because the high initial concentration of aluminum favors rapid nucleation over the slower process of ordered crystal growth. researchgate.net

The presence of sulfate ions has been reported to hamper the crystallization of aluminum hydroxide, promoting the formation of amorphous basic aluminum sulfates. researchgate.net The growth rate of related compounds, like aluminum trihydroxide, has been shown to have a square law dependence on supersaturation. researchgate.netosti.gov The process is also strongly dependent on temperature, following an Arrhenius relationship with a high activation energy, indicating that temperature plays a significant role in overcoming the kinetic barrier to crystallization. researchgate.netosti.gov

In industrial processes, seeding is a common technique used to control crystallization. Adding seed crystals of the desired product provides a surface for crystal growth to occur, accelerating the precipitation from a supersaturated solution and influencing the final particle size. google.comshahroodut.ac.ir The rate of crystal growth is dependent on factors including temperature and the nature of fluid flow around the growing crystal. shahroodut.ac.ir Over time, amorphous precipitates can undergo a structural transformation, or aging, leading to the formation of more stable crystalline phases. nih.gov

Thermodynamic Considerations in Compound Stability

The formation and stability of aluminum hydroxide sulfate are governed by key thermodynamic principles. The reactions involved in its synthesis are typically slow, and achieving chemical equilibrium can be a lengthy process, particularly in aqueous solutions that have been aged for only a few days usgs.gov. The stability of the final compound is influenced by factors such as temperature and the presence of other chemical species.

In solution, particularly for industrial applications, maintaining the stability of polynucleate aluminum hydroxide sulfate complexes is a significant consideration. The inherent tendency of these solutions to change over time, as indicated by a gradual decline in pH in weakly acidic solutions, points to ongoing slow reactions usgs.gov. To counteract this instability, stabilizing agents such as gallic acid or sodium heptonate may be introduced to create storage-stable solutions for commercial use google.com. The thermodynamic drive toward more ordered, crystalline states from amorphous precipitates is a fundamental principle in the aging process of these materials usgs.govnih.gov.

Table 1: Factors Influencing Thermodynamic Stability

| Factor | Description | Impact on Stability | Source |

| Temperature | Affects reaction kinetics and ligand organization. | Heating can promote the formation of more stable structural motifs . | |

| Reaction Exothermicity | The reaction between aluminum hydroxide and sulfuric acid releases heat. | The negative enthalpy change favors the formation of the product. | watermelonrabbit.comquora.com |

| Aging of Solution | Aqueous solutions undergo slow, continuous reactions over time. | Can lead to changes in pH and composition, affecting long-term stability usgs.gov. | usgs.gov |

| Stabilizing Agents | Chemical additives can be used to preserve the compound's structure in solution. | Agents like gallic acid can create storage-stable solutions of the complex google.com. | google.com |

Role of Anions and Cations in Crystal Formation

The formation and characteristics of aluminum hydroxide sulfate crystals are significantly influenced by the specific anions and cations present during the synthesis process. The defining anion, sulfate (SO₄²⁻), is integral to the compound's structure, created by the partial substitution of hydroxyl (–OH) groups with sulfate ions .

Cations also play a critical role, which can sometimes be disruptive to the desired crystal formation. The presence of certain metal ions, such as copper ions, can interfere with the normal crystal growth process. These cations may induce secondary nucleation on the surface of existing seed crystals, leading to a roughened surface and the formation of tiny crystalline protrusions researchgate.net. Similarly, alkali metal ions can affect the secondary nucleation of gibbsite, a related aluminum hydroxide mineral dntb.gov.ua. The specific cation environment must be carefully controlled to achieve a product with the desired physical properties.

Table 2: Influence of Various Ions on Crystallization

| Ion Type | Specific Ion/Compound Example | Effect on Crystal Formation | Source |

| Anion (Structural) | Sulfate (SO₄²⁻) | Forms the compound by substituting hydroxyl groups . | |

| Anion (Modifier) | Anionic Surfactants | Accelerate crystal growth; promote agglomeration; lead to larger, smoother particles researchgate.net. | researchgate.net |

| Cation (Disruptor) | Copper Ions (Cu²⁺) | Disrupt normal growth; induce secondary nucleation on crystal surfaces researchgate.net. | researchgate.net |

| Cation (Modifier) | Alkali Metal Ions (e.g., Na⁺, K⁺) | Can influence the rate and mechanism of secondary nucleation dntb.gov.ua. | dntb.gov.ua |

Scalability of Synthetic Methods for Industrial Applications

The synthesis of aluminum hydroxide sulfate is a well-established and cost-effective industrial process that can be scaled for large-volume production watermelonrabbit.com. The primary industrial method involves reacting aluminum hydroxide, often sourced as a product from the Bayer process, with sulfuric acid in large, acid-resistant reactors watermelonrabbit.comgoogle.com.

A major challenge in scaling this process is managing the highly exothermic nature of the reaction. If raw materials are mixed too quickly, the temperature can spike, leading to a dangerous boil-over watermelonrabbit.com. To mitigate this, industrial-scale production relies on precise control over the addition rate of reactants and constant agitation to ensure even heat distribution watermelonrabbit.com. Another significant issue at an industrial scale is the tendency of the reaction mixture to foam, which can reduce reactor capacity and complicate the process. An effective solution is to blow a stream of gas, such as air, through the mixture during the reaction. This helps remove the water vapor generated and suppresses foam, allowing for a more efficient, and potentially continuous, production process google.com.

Several advanced methods have been developed to optimize industrial production. One approach involves carrying out the reaction under pressure in an autoclave, which can produce a more concentrated aluminum sulfate melt directly, reducing the need for subsequent evaporation steps google.com. Furthermore, catalytic methods have been shown to be highly scalable. The use of catalysts like nitric acid or hydrogen peroxide can accelerate the reaction, shorten maturation times, and allow for the use of lower-concentration acids or even waste sulfuric acid from other industries, aligning with principles of a circular economy .

Table 3: Comparison of Industrial-Scale Synthetic Methods

| Method | Key Process Features | Advantages | Challenges | Source |

| Atmospheric Reactor | Reaction of aluminum hydroxide and sulfuric acid in a large, stirred vessel. | Common, cost-effective, straightforward process watermelonrabbit.com. | Exothermic reaction requires careful temperature control; significant foaming can occur watermelonrabbit.comgoogle.com. | watermelonrabbit.comgoogle.com |

| Pressurized Autoclave | Reaction is conducted under elevated pressure and temperature. | Produces a higher concentration product directly; can reduce process time google.com. | Requires more robust and expensive equipment (autoclave). | google.com |

| Catalytic Synthesis | Addition of catalysts (e.g., HNO₃, H₂O₂) to the reaction mixture. | Accelerates reaction kinetics; reduces maturation time; enables use of waste acid . | Catalyst cost and handling; potential for side reactions if not controlled. | |

| Gas-Sparged Reaction | A stream of gas is blown through the mixture during the reaction. | Effectively eliminates foaming, increasing reactor efficiency and enabling continuous production google.com. | Requires additional gas handling infrastructure. | google.com |

Structural Elucidation and Advanced Characterization

Crystallographic Analysis of Aluminum Hydroxide (B78521) Sulfate (B86663), Pentahydrate

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This analysis is crucial for understanding the material's fundamental properties.

The crystal system and unit cell parameters define the basic geometry of the crystal lattice. Aluminum hydroxide sulfate, pentahydrate can crystallize in either the monoclinic or orthorhombic system, depending on the conditions during its formation. evitachem.com The related anhydrous compound, AlSO₄(OH), has been determined to be monoclinic with the space group C2/c. arizona.edu For this anhydrous variant, the unit cell parameters have been precisely measured. arizona.edu While specific data for the pentahydrate is not as readily available, the data for the related compound provides a foundational understanding.

Table 1: Crystallographic Data for a Related Aluminum Hydroxysulfate Compound (AlSO₄(OH))

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | arizona.edu |

| Space Group | C2/c | arizona.edu |

| a | 7.1110(4) Å | arizona.edu |

| b | 7.0311(5) Å | arizona.edu |

| c | 7.0088(4) Å | arizona.edu |

| β | 119.281(2)° | arizona.edu |

Note: This data is for the anhydrous form, AlSO₄(OH), as detailed crystallographic data for the pentahydrate is not extensively published.

Polytypism is a form of polymorphism in which different crystalline structures, or polytypes, are formed from the same chemical compound. arizona.edu These structures differ in the stacking sequence of their fundamental layers. arizona.edu In materials like layered double hydroxides (LDHs) containing aluminum and sulfate, this phenomenon is common. nih.govaps.orgresearchgate.net

The stacking of layers can result in various polytypes, such as 1H, 2H, and 3R, where 'H' denotes hexagonal and 'R' denotes rhombohedral symmetry. nih.gov The specific arrangement of layers is influenced by factors like the symmetry of the intercalated anions (in this case, sulfate) and the conditions of crystallization. nih.gov For instance, the 2H₁ polytype has been shown to enhance nitrate-storage capacity in LDHs compared to the 3R₁ polytype, highlighting how the stacking sequence governs material properties. nih.gov The study of these stacking sequences, often using X-ray powder diffraction (XRPD), reveals important structural features like stacking faults and interlayer distances.

The "pentahydrate" designation indicates that five water molecules are associated with each formula unit of aluminum hydroxide sulfate. evitachem.com The integration of these water molecules is a critical aspect of the crystal structure. In hydrated aluminum sulfates, water molecules can exist in two primary states: as aqua ligands directly bonded to the aluminum cation, or as unligated (lattice) water molecules held within the crystal structure by hydrogen bonds. nih.gov

Spectroscopic Investigations of this compound

Spectroscopic techniques probe the vibrational and rotational energy levels of molecules, providing a "fingerprint" that is unique to the compound's structure and bonding.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent groups: hydroxyl (OH), sulfate (SO₄²⁻), and water (H₂O).

The spectrum typically shows prominent broad bands around 3420 cm⁻¹ and 1630 cm⁻¹, which are attributed to the stretching and bending vibrations of O-H groups in adsorbed and lattice water molecules, respectively. researchgate.net The stretching vibrations of Al-OH bonds are also observed in the high-frequency region, often seen as sharp peaks. researchgate.net The sulfate group (SO₄²⁻) has four fundamental modes of vibration. researchgate.net The symmetric stretching (ν₁) mode appears as a sharp band, while the asymmetric stretching (ν₃) mode is often split into multiple components due to the reduced symmetry of the sulfate ion within the crystal lattice. arizona.edu

Table 2: General FTIR Vibrational Modes for Aluminum Hydroxide Sulfates

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| ~3420 | O-H | Stretching of water molecules | researchgate.net |

| ~1630 | O-H | Bending of water molecules | researchgate.net |

| 1080-1190 | S-O | Asymmetric stretch (ν₃) of SO₄²⁻ | researchgate.net |

| 970-995 | S-O | Symmetric stretch (ν₁) of SO₄²⁻ | researchgate.net |

| ~613 | O-S-O | Asymmetric bend (ν₄) of SO₄²⁻ | researchgate.net |

Raman spectroscopy is complementary to FTIR and provides detailed information about a molecule's structure. acs.org It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes. acs.org A Raman spectrum can serve as a structural fingerprint, allowing for the identification of specific crystalline phases and the characterization of bonding environments. researchgate.net

For this compound, the Raman spectrum would be dominated by the strong, symmetric stretching mode (ν₁) of the sulfate anion, typically observed as a sharp, intense peak. researchgate.net The other vibrational modes of the sulfate group (ν₂, ν₃, and ν₄) would also be present, and their appearance can provide insight into the symmetry of the sulfate ion's local environment. researchgate.netnih.gov Vibrations associated with the Al-O bonds in the aluminum-oxygen-hydroxyl framework would appear at lower frequencies. researchgate.net Furthermore, the O-H stretching region of the spectrum can distinguish between water molecules in different environments, such as those coordinated to the aluminum ion versus those in the crystal lattice. researchgate.net

Diffraction Studies for Phase Identification and Microstructure Analysis

Diffraction techniques are fundamental for determining the crystalline structure and phase composition of materials.

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases within a material. The method involves directing X-rays onto a powdered sample and measuring the scattering angles, which produces a unique diffraction pattern for each crystalline phase. This pattern serves as a fingerprint, allowing for identification by comparison with standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

For aluminum hydroxide sulfate compounds, XRD analysis is crucial for confirming the phase purity and degree of crystallinity. nih.gov However, basic aluminum sulfates can often be X-ray amorphous, particularly when precipitated at lower pH ranges, showing broad, diffuse peaks instead of sharp diffraction lines. researchgate.netarizona.edu In cases where crystalline phases are present, such as common related compounds or impurities like bayerite, gibbsite, or boehmite, their characteristic diffraction peaks can be readily identified. researchgate.netarizona.eduresearchgate.net For example, the analysis of a precipitated aluminum hydroxide might reveal the characteristic peaks of gibbsite. researchgate.net A typical XRD analysis, often using Cu-Kα radiation, would record the diffraction angle (2θ) and intensity of scattered X-rays to identify the crystalline phases present. nih.gov

| Crystalline Phase | JCPDS Card No. | Key Diffraction Peaks (2θ) |

|---|---|---|

| Gibbsite (Al(OH)₃) | 00-007-0324 | 18.3°, 20.3°, 26.8° |

| Bayerite (Al(OH)₃) | 00-020-0011 | 18.8°, 20.5°, 27.9° |

| Boehmite (γ-AlOOH) | 00-021-1307 | 14.5°, 28.2°, 38.3° |

| γ-Al₂O₃ | 10-0425 | 37.6°, 45.8°, 67.0° |

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a technique used within a Transmission Electron Microscope (TEM) to obtain crystallographic information from micrometer- to nanometer-sized regions of a sample. A parallel electron beam is directed at a specific area, and the resulting diffraction pattern is projected onto a screen.

This pattern provides information about the crystal structure and lattice parameters of the selected area. For polycrystalline materials, SAED patterns consist of a set of concentric rings, with the spacing of the rings corresponding to the lattice spacings of the crystal planes. For single crystals, the pattern is an array of spots. While specific SAED data for this compound is not detailed in the available literature, the technique is widely applied to aluminum-based materials. researchgate.netresearchgate.net In aluminum alloys, for instance, SAED is used to identify the crystal structure of precipitates and intermetallic phases formed within the aluminum matrix. researchgate.net This application demonstrates its utility for detailed, localized crystallographic analysis that complements the bulk analysis provided by XRD.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the size, shape, and surface features of a material from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. An electron beam is scanned across the surface, and the resulting interactions generate signals from secondary electrons (revealing topography) and backscattered electrons (highlighting compositional contrast). thermofisher.com

Studies on materials containing this compound have used SEM to characterize their morphology. nih.gov In one instance, the compound was part of a composite material where it contributed to the formation of a large, thin membrane structure. nih.gov Related aluminum hydroxide precipitates have been observed under SEM to have varied morphologies depending on preparation conditions, ranging from lumpy aggregates of irregular shapes, indicative of an amorphous structure, to more defined particles. researchgate.net Thermal treatment of Al(OH)₃ particles can lead to significant morphological changes, such as the formation of intense microcracking across the surface. researchgate.net

| Material | Observed Morphology | Reference |

|---|---|---|

| Composite containing Al(SO₄)(OH)·5H₂O | Large, thin membrane structure | nih.gov |

| Precipitated Aluminum Hydroxide | Lumpy aggregates, irregular shapes (amorphous) | researchgate.net |

| Thermally Treated Al(OH)₃ | Particles with significant internal microcracking | researchgate.net |

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the characterization of a material's internal and nanoscale structure. A high-energy electron beam is transmitted through an ultrathin sample, and the interactions are used to form an image. This enables the direct visualization of particle size, shape, and arrangement at the nanoscale.

TEM has been utilized to examine the fine structure of samples containing this compound, with images captured at magnifications as high as 100,000x. nih.gov Such high-magnification imaging is critical for understanding the distribution of nanoscale features. In the study of other related materials, such as mesoporous γ-Al₂O₃, TEM images reveal the particle and pore structures that are not visible with SEM. mdpi.com The technique is invaluable for assessing the size and dispersion of nanoparticles and for providing the localized context for SAED analysis.

Thermal Analysis Techniques

Thermal analysis comprises a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org These methods are invaluable for studying the thermal stability, decomposition pathways, and phase changes in hydrated compounds like this compound.

Thermogravimetric Analysis (TGA) provides quantitative information about the changes in a material's mass with temperature. youtube.comtainstruments.com For this compound (Al(OH)SO₄·5H₂O), TGA is instrumental in delineating the distinct stages of dehydration (the loss of water molecules) and the subsequent decomposition of the anhydrous compound.

The thermal decomposition of hydrated metal sulfates typically occurs in a stepwise manner. researchgate.net The five water molecules in this compound are expected to be lost in one or more stages upon heating. This process of releasing water molecules is known as dehydration. youtube.com Following complete dehydration, further heating leads to the decomposition of the aluminum hydroxide sulfate itself. This decomposition involves the breaking of chemical bonds within the compound. tainstruments.com

Dehydration: The initial mass loss observed in the TGA curve would correspond to the removal of the five water molecules of hydration. This may occur in a single step or in multiple overlapping steps, depending on the bonding energies of the different water molecules within the crystal lattice.

Decomposition: After the complete removal of water, a second stage of mass loss would occur at higher temperatures, corresponding to the decomposition of the anhydrous aluminum hydroxide sulfate. This process would likely yield aluminum oxide (Al₂O₃) and sulfur oxides (SOₓ) as the final products.

The data in the table below illustrates a hypothetical TGA profile for the decomposition of this compound, based on the expected behavior of similar compounds.

Table 1: Illustrative TGA Data for the Thermal Decomposition of this compound This data is illustrative and based on the expected thermal behavior of similar hydrated aluminum compounds, as specific experimental data for Al(OH)SO₄·5H₂O is not widely published.

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 50 - 250 | ~39% | Dehydration (Loss of 5 H₂O molecules) |

| 600 - 900 | ~35% | Decomposition (Loss of SO₃ and H₂O from hydroxyl group) |

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgmt.com It is particularly useful for identifying phase transitions, such as melting, crystallization, and solid-state transitions, which are accompanied by either an endothermic (heat absorbing) or exothermic (heat releasing) event. nih.gov

For this compound, DSC analysis would reveal the energetic changes associated with its dehydration and decomposition. The dehydration process is endothermic, as energy is required to break the bonds holding the water molecules within the crystal structure. Similarly, the final decomposition of the anhydrous salt is also typically an endothermic process. Any solid-state phase transitions within the material would also be observable as distinct peaks in the DSC thermogram.

The table below presents hypothetical DSC data for this compound, corresponding to the events described in the TGA section.

Table 2: Illustrative DSC Data for this compound This data is illustrative and based on the expected thermal behavior of similar hydrated aluminum compounds, as specific experimental data for Al(OH)SO₄·5H₂O is not widely published.

| Peak Temperature (°C) | Peak Type | Associated Process |

|---|---|---|

| ~150 | Endothermic | Dehydration |

| ~800 | Endothermic | Decomposition |

It is important to note that this compound is dimorphous with jurbanite, meaning they share the same chemical formula but crystallize in different structures (rostite is orthorhombic, while jurbanite is monoclinic). handbookofmineralogy.orgwikipedia.org This difference in crystal structure could potentially lead to variations in their respective thermal decomposition profiles.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of crystalline solids.

Electronic Structure and Band Gap Analysis

For an isolated single layer of Al(OH)₃, the band gap is found to be significantly smaller, at 4.46 eV. mdpi.com This suggests that for layered hydrated sulfates like jurbanite, the electronic properties and band gap would be highly dependent on the interlayer spacing and the nature of the interlayer bonding. It is expected that aluminum hydroxide (B78521) sulfate (B86663), pentahydrate would also be a wide-bandgap insulator, with its electronic properties governed by the Al-O, S-O, and O-H bonding networks.

Interlayer Interactions and Hydrogen Bonding

The crystal structure of aluminum hydroxide sulfate, pentahydrate consists of pairs of Al(OH)₂(H₂O)₄ octahedra and isolated SO₄ tetrahedra. researchgate.net The cohesion and stability of this structure are critically dependent on a complex network of hydrogen bonds. researchgate.netarizona.edugeoscienceworld.org DFT is an effective method for analyzing the energetics and geometry of such interactions. nih.govresearchgate.net

Surface States and Exfoliation Energies

Layered materials can often be separated into individual or few-layer sheets, a process known as exfoliation. The energy required for this, the exfoliation energy, is a key parameter that can be calculated using DFT. nih.govaps.org There are no specific exfoliation energy calculations for jurbanite. However, studies on other layered inorganic materials, including those containing aluminum like kaolinite, demonstrate the methodology. nih.govnih.govresearchgate.net These calculations show that exfoliation energies are highly sensitive to the treatment of long-range dispersion forces (van der Waals interactions), which are crucial for describing the weak interlayer bonding. nih.govresearchgate.net

Furthermore, research on layered aluminum hydroxide shows that the act of exfoliation, or the creation of a surface, can induce surface-localized electronic states within the band gap. mdpi.com These surface states effectively reduce the band gap of the material compared to its bulk form. mdpi.com It is plausible that similar phenomena would be observed in this compound, where surfaces or defects could introduce states that influence its electronic and chemical properties.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. For example, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be calculated. A study on the related compound AlSO₄(OH) showed very good agreement between DFT-calculated Raman frequencies and experimental observations. arizona.edu

Similarly, DFT has been used to successfully simulate the X-ray diffraction (XRD) pattern and the full infrared spectrum of the complex mineral ettringite (Ca₆Al₂(OH)₁₂(SO₄)₃·26H₂O). mdpi.com The excellent agreement between the calculated and experimental spectra allowed for a definitive assignment of the vibrational bands. mdpi.com This demonstrates the potential of DFT to serve as a powerful tool for interpreting the experimental spectra of this compound, and understanding the vibrational modes associated with its functional groups (OH, H₂O, and SO₄).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes, particularly in solution.

Investigation of Hydration Shells and Ion-Water Interactions

While no MD simulations have been published for the bulk crystalline structure of this compound, extensive simulations have been performed on its constituent ions in aqueous solutions. These studies are crucial for understanding the fundamental interactions that govern the formation and stability of the hydrated solid.

First-principles MD simulations of the Al³⁺ ion in water show a highly stable first hydration shell consisting of six water molecules in a rigid octahedral arrangement. nih.govresearchgate.net This primary shell is, in turn, hydrogen-bonded to a more dynamic second hydration shell containing approximately 12 water molecules. nih.govresearchgate.net The exchange of water molecules between the second shell and the bulk solution occurs on a picosecond timescale. nih.govresearchgate.net The presence of the sulfate anion influences this structure. Broadband dielectric measurements combined with analysis have revealed the coexistence of contact ion pairs (CIP), solvent-shared ion pairs (SIP), and double solvent-separated ion pairs (2SIP) between aluminum and sulfate ions in solution. researchgate.net The strong hydration of the Al³⁺ ion means that even at high concentrations, a significant portion of the ion pairs are solvent-separated. researchgate.net

These findings from simulations provide a molecular-level basis for the structure of jurbanite, where the aluminum cation maintains its characteristic six-fold coordination with oxygen atoms from both water molecules and the hydroxide ion.

Interactive Data Table: Hydration Properties of Aqueous Al³⁺ Ion from MD Simulations

| Property | Value | Description | Source(s) |

| First Hydration Shell | |||

| Coordination Number | 6 | Number of water molecules directly bonded to Al³⁺. | nih.gov, researchgate.net |

| Geometry | Octahedral | Arrangement of the six water molecules around Al³⁺. | nih.gov, researchgate.net, icmp.lviv.ua |

| Al-O Distance (Avg.) | 1.80 - 2.10 Å | Average distance between the aluminum ion and the oxygen of the first-shell water molecules. | researchgate.net |

| Second Hydration Shell | |||

| Coordination Number | ~12 | Approximate number of water molecules in the second shell. | nih.gov, researchgate.net |

| Dynamics | Picosecond Exchange | Timescale for water molecules to transfer into and out of the second shell. | nih.gov, researchgate.net |

| Ion Pairing (with SO₄²⁻) | |||

| Types Observed | CIP, SIP, 2SIP | Contact, Solvent-Shared, and Double Solvent-Separated Ion Pairs are all present in solution. | researchgate.net |

Ab Initio and Hybrid Quantum Mechanical Approaches

Ab initio and hybrid quantum mechanical methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and vibrational properties of aluminum hydroxide sulfate and its related compounds at an atomic level. researchgate.net These computational approaches solve the electronic structure of a system from first principles, without extensive empirical parameterization, allowing for the prediction of various material properties.

For related aluminum hydroxide polymorphs like gibbsite and bayerite, ab initio methods have been successfully used to determine fully optimized crystal structures. researchgate.net These calculations can refine atomic positions, including those of hydrogen atoms, which are often difficult to locate precisely using experimental techniques like X-ray diffraction. researchgate.net Furthermore, these methods can predict mechanical properties, such as the full elastic constants tensor and the bulk modulus. researchgate.net

Quantum-mechanical calculations are also employed to simulate the vibrational spectra (IR and Raman) of these materials. researchgate.netresearchgate.net The calculated frequencies and intensities can be compared with experimental data to provide definitive assignments for the observed vibrational modes, aiding in the interpretation of complex spectra. researchgate.net

Car-Parrinello molecular dynamics (CPMD), a type of ab initio molecular dynamics, combines DFT with molecular dynamics simulations. This approach allows for the study of dynamic processes and the influence of explicit solvent molecules. researchgate.netacs.org For instance, CPMD simulations have been used to model the solvation of aluminum hydroxide species, revealing details about hydrogen bonding networks and the dynamic exchange of protons (deprotonation/protonation events) with surrounding water molecules. researchgate.netacs.org These simulations provide insights into the accessibility of different species at room temperature and the tetrahedral 3D environment of the hydroxy groups. acs.org

Computational Modeling of Speciation and Hydrolysis in Aqueous Systems

When aluminum hydroxide sulfate is dissolved in water, it undergoes hydrolysis, leading to the formation of a complex mixture of aqueous aluminum species. mdpi.comwikipedia.org Computational modeling plays a crucial role in understanding this speciation, predicting the types of complexes formed, and determining their stability under various conditions. researchgate.netmdpi.com

In aqueous solutions, the Al³⁺ ion interacts strongly with water molecules, forming hydrated complexes and undergoing hydrolysis to produce various mono- and polynuclear hydroxo complexes. mdpi.comresearchgate.net Computational studies, often combined with experimental data from techniques like potentiometric titration, are used to develop speciation models. mdpi.com These models can identify the specific polynuclear species present, such as Al₃(OH)₄⁵⁺ and the larger Keggin-ion Al₁₃(OH)₃₂⁷⁺, and quantify their formation constants. mdpi.comresearchgate.net

Quantum-mechanical calculations and ab initio molecular dynamics simulations are used to investigate the molecular structure of these hydrolyzed aluminum complexes in detail. mdpi.comresearchgate.net These computations have revealed the significant and cooperative role that surrounding water molecules play in the structure and neutralization of both mononuclear systems (like AlCl²⁺) and polynuclear systems (like Al₃(OH)₄⁵⁺). mdpi.comresearchgate.net

The modeling of speciation is critical for predicting the behavior of aluminum in natural waters. The solubility and stability of various aluminum hydroxysulfate minerals, such as jurbanite (Al(SO₄)(OH)·5H₂O), are dependent on pH and sulfate activity. usgs.gov Equilibrium calculations based on thermodynamic data can predict the stability fields of these minerals, indicating that aluminum hydroxysulfate minerals can control aluminum and sulfate concentrations in acidic environments. usgs.gov

Table 2: Experimentally Determined and Computationally Supported Hydrolysis Formation Constants for Al³⁺ at T = 298.15 K

| Hydrolytic Species | Log Formation Constant (β) | Ionic Medium | Ionic Strength (mol L⁻¹) | Reference |

|---|---|---|---|---|

| Al₃(OH)₄⁵⁺ | 13.51 ± 0.04 | NaCl | 0.7 | mdpi.com |

| Al₁₃(OH)₃₂⁷⁺ | 125.1 ± 0.1 | NaCl | 0.7 | mdpi.com |

| Al₃(OH)₄⁵⁺ | 13.06 ± 0.05 | NaNO₃ | 0.7 | mdpi.com |

| Al₁₃(OH)₃₂⁷⁺ | 125.4 ± 0.1 | NaNO₃ | 0.7 | mdpi.com |

Chemical Reactivity and Transformation Pathways

Hydrolytic Behavior and Aqueous Speciation

The hydrolysis of aluminum salts in aqueous solutions is a complex process that is highly dependent on factors such as pH, concentration, and the presence of other ions. researchgate.netwikipedia.org When aluminum hydroxide (B78521) sulfate (B86663) is dissolved in water, the hydrated aluminum ion, [Al(H₂O)₆]³⁺, is formed. wikipedia.orgopen.edu This cation is acidic and undergoes progressive hydrolysis, leading to the formation of various monomeric and polymeric species. wikipedia.orgusgs.gov

The hydrolysis of the [Al(H₂O)₆]³⁺ cation initiates a series of polymerization reactions. This process begins with the deprotonation of coordinated water molecules to form monomeric hydroxo complexes like [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺. nih.govusgs.gov These initial species are most prevalent at a low pH (below 5.0). usgs.gov

As the pH increases and the hydrolysis proceeds, these monomers polymerize. epa.gov The initial polymerization products include small species such as dimers (e.g., Al₂(OH)₂⁴⁺) and trimers (e.g., Al₃(OH)₄⁵⁺). nih.govepa.gov Further aggregation and self-assembly lead to the formation of larger, metastable poly-aluminum clusters. epa.gov Among these, the Keggin-type polycation, [Al₁₃O₄(OH)₂₄]⁷⁺ (often abbreviated as Al₁₃), is a well-recognized and relatively stable intermediate species. nih.govuni-muenchen.de Eventually, continued hydrolysis can lead to the formation of very large polymers and ultimately the precipitation of amorphous aluminum hydroxide, Al(OH)₃. epa.govgoogle.com The formation of these polynuclear particles can be described as a stepwise process involving deprotonation and dehydration, which results in the formation of six-membered rings. nih.gov

The pH of the solution is a critical factor governing the distribution of aluminum species. epa.govresearchgate.net Increasing the pH accelerates both hydrolysis and polymerization. epa.gov

At pH 4.0 , monomeric and dimeric aluminum species are the predominant products. epa.gov

As pH rises to 4.8-5.0 , these smaller species polymerize into small and medium-sized polymeric clusters (Al₃-Al₁₀). epa.gov

Upon reaching pH 5.8 , the larger, metastable polymers begin to decompose back into smaller species. epa.gov

At pH 6.4 and above , the majority of aluminum species convert into amorphous Al(OH)₃ flocs. epa.gov

Counter-ions present in the solution, such as sulfate (SO₄²⁻) and chloride (Cl⁻), also exert a significant influence on hydrolysis. Sulfate ions, in particular, have a marked effect on the precipitation of aluminum oxyhydroxides. researchgate.net The presence of sulfate can hamper the crystallization of aluminum hydroxide, favoring the formation of amorphous gels. researchgate.net In contrast, electrolytes containing chloride ions have been observed to result in higher coagulation and removal efficiency in water treatment processes compared to those with sulfate ions, as sulfate can contribute to the passivation of electrode surfaces. researchgate.net The interaction between aluminum ions and sulfate can influence the type and stability of the polymeric species formed. usgs.gov

Table 1: Influence of pH on Aqueous Speciation of Aluminum

| pH Range | Predominant Aluminum Species | Process |

| < 4.0 | Monomeric species (e.g., [Al(H₂O)₆]³⁺, [Al(OH)]²⁺) | Initial Hydrolysis |

| 4.0 - 5.0 | Monomeric and small polymeric species (e.g., Al₂, Al₃) | Polymerization Begins |

| 5.0 - 6.0 | Medium to large polymeric species (e.g., Al₁₃) | Advanced Polymerization |

| > 6.0 | Amorphous Al(OH)₃ precipitate | Precipitation |

Thermal Decomposition Mechanisms and Products

The thermal decomposition of hydrated aluminum salts like aluminum hydroxide sulfate, pentahydrate is a multi-stage process involving dehydration followed by the decomposition of the sulfate component at higher temperatures. mdpi.comresearchgate.net

When heated, this compound first undergoes dehydration, losing its water molecules. evitachem.com This process often occurs in distinct, endothermic stages. Studies on the closely related aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O) show that dehydration begins at relatively low temperatures and proceeds in steps, with the complete loss of water molecules occurring below 600°C. mdpi.comresearchgate.net The initial stages release the bulk of the water, followed by the removal of more strongly bound water molecules at higher temperatures, eventually resulting in an anhydrous aluminum sulfate. researchgate.net

Following complete dehydration, the anhydrous aluminum sulfate decomposes at higher temperatures. This stage involves the release of sulfur oxides (primarily SO₃) and the formation of various phases of alumina (B75360) (Al₂O₃). mdpi.com The decomposition of the sulfate component generally occurs in the temperature range of 600°C to 1000°C. mdpi.com

The calcination process leads to a series of phase transformations toward the most thermodynamically stable α-alumina. mdpi.com The sequence can involve several metastable crystalline structures of alumina. For instance, the decomposition of aluminum hydroxide often follows a path such as: Al(OH)₃ → γ-AlOOH → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃. mdpi.com

The final, stable α-Al₂O₃ (corundum) phase is typically formed after calcination at temperatures of 1100°C to 1200°C or higher. mdpi.comgoogle.com

Table 2: General Stages of Thermal Decomposition of Hydrated Aluminum Sulfate

| Temperature Range | Process | Products |

| ~100°C - 600°C | Dehydration | Anhydrous Aluminum Sulfate, Water Vapor (H₂O) |

| ~600°C - 1000°C | Sulfate Decomposition | Transitional Alumina (e.g., γ-Al₂O₃), Sulfur Trioxide (SO₃) |

| > 1100°C | Phase Transformation | Alpha-Alumina (α-Al₂O₃) |

Acid-Base Reactivity and Amphoteric Behavior

Aluminum hydroxide and its basic salts exhibit amphoteric behavior, meaning they can react with both acids and bases. aluminummanufacturers.orgmachinemfg.comwikipedia.org

When dissolved in water, aluminum hydroxide sulfate produces an acidic solution. quora.comyoutube.com This is due to the hydrolysis of the Al³⁺ ion, which originates from a weak base (aluminum hydroxide, Al(OH)₃) and a strong acid (sulfuric acid, H₂SO₄). youtube.comquora.com The Al³⁺ ion in water, existing as [Al(H₂O)₆]³⁺, acts as a proton donor, releasing H⁺ ions into the solution and lowering the pH. wikipedia.orgquora.com

As a base, aluminum hydroxide sulfate reacts with acids to neutralize them, forming a salt and water. For example, the hydroxide component reacts with hydrochloric acid as follows: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O. quora.com

In the presence of a strong base, it acts as an acid. The aluminum hydroxide component dissolves in strong alkali solutions, such as sodium hydroxide, to form a soluble aluminate complex, such as the tetrahydroxoaluminate ion: Al(OH)₃(s) + OH⁻(aq) → [Al(OH)₄]⁻(aq). wikipedia.orgmachinemfg.comquora.com

This dual reactivity is a key characteristic of aluminum compounds and is central to their applications in various chemical processes. wikipedia.orgmachinemfg.com

Table 3: Amphoteric Reactions of the Aluminum Hydroxide Component

| Reaction Environment | Reactant | Products | Behavior of Al(OH)₃ |

| Acidic | Strong Acid (e.g., HCl) | Aluminum Salt (AlCl₃), Water (H₂O) | Acts as a Base |

| Basic | Strong Base (e.g., NaOH) | Tetrahydroxoaluminate ion ([Al(OH)₄]⁻) | Acts as an Acid |

Redox Reactions and Stability Considerations

The chemical stability and reactivity of this compound (Al(OH)SO₄·5H₂O) are influenced by environmental conditions such as pH and temperature. The aluminum in this compound exists in the +3 oxidation state, its most stable form. Consequently, redox reactions involving the aluminum ion are not common under typical conditions. However, the compound can participate in reactions involving its constituent ions and can decompose under thermal stress.

Aluminum hydroxide sulfate is generally stable within a pH range of approximately 4 to 9. evitachem.com It exhibits amphoteric behavior, meaning it can react with both strong acids and strong bases. evitachem.compschemicals.com Upon heating, it undergoes dehydration, losing its water molecules to form anhydrous or less hydrated versions. evitachem.com At very high temperatures (above 770°C), related aluminum sulfate compounds decompose to aluminum oxide. pschemicals.com

Table 1: Stability and Redox Reactions of Aluminum Hydroxide Sulfate

| Parameter | Description | Source(s) |

|---|---|---|

| pH Stability | Stable in a pH range of approximately 4 to 9. | evitachem.com |

| Thermal Stability | Decomposes upon heating, losing water of hydration. | evitachem.com |

| Reactivity | Reacts with strong acids and bases. | evitachem.com |

| Oxidation Products | Aluminum oxide (Al₂O₃) and Sulfur trioxide (SO₃) | |

| Reduction Products | Aluminum (Al) and Sulfur dioxide (SO₂) |

Complexation and Adsorption Phenomena

The surface of this compound, with its hydroxyl (-OH) groups, provides active sites for complexation and adsorption. These phenomena are central to many of its applications, particularly in water treatment and as a vaccine adjuvant.

Complexation: Aluminum ions can form complex structures. When the pH of a solution containing aluminum ions increases above 4.5, the ions begin to polymerize, forming larger polynuclear structures by sharing hydroxyl bridges. pschemicals.com A recent study demonstrated the formation of Al(SO₄)(OH)·5H₂O through the complexation of aluminum sulfate with a water-soluble ternary copolymer containing carboxyl, sulfonic, and amide functional groups. nih.govsemanticscholar.org This process resulted in a complex admixture where the copolymer formed a membrane covering the aluminum compounds. nih.govsemanticscholar.org Research has also shown that the dissolution of related aluminum hydroxide compounds in sulfuric acid can produce octameric aluminum hydroxo-sulfate clusters.

Adsorption: The compound is known for its ability to adsorb various substances. The mechanism of adsorption can involve ligand exchange, where ions from a substance in solution replace the surface hydroxyl groups. nih.gov This is a strong adsorption mechanism. nih.gov

The adsorption of sulfate onto aluminum (hydr)oxides is highly dependent on the surface charge, which is influenced by pH. nih.gov Quantum chemical calculations have shown that inner-sphere adsorption of sulfate is thermodynamically favorable on positively charged aluminum (hydr)oxide surfaces. nih.gov Experimental studies on freshly precipitated amorphous aluminum hydroxide found that maximum sulfate adsorption occurs at a pH of 4.2. researchgate.net

The adsorption of phosphate (B84403) onto aluminum hydroxide surfaces is particularly strong. researchgate.net This is attributed to ligand exchange between the phosphate groups and the surface hydroxyls. nih.gov The strength of this interaction is so significant that in systems containing both, phosphate is preferentially adsorbed. researchgate.net This high affinity for phosphate is a key aspect of its use in controlling phosphate levels in water.

The adsorption capabilities extend to more complex molecules as well. For instance, its use as a vaccine adjuvant relies on the adsorption of antigens, such as the Hepatitis B surface antigen (HBsAg). nih.gov The mechanism is predominantly a ligand exchange involving phospholipids (B1166683) in the antigen and the surface hydroxyls of the adjuvant. nih.gov This interaction is characterized by a high adsorptive coefficient, indicating a strong attractive force that is not significantly affected by ionic strength or hydrophobic interactions. nih.gov

Table 2: Adsorption Characteristics on Aluminum Hydroxide Surfaces

| Adsorbate | Key Findings | Mechanism | Source(s) |

|---|---|---|---|

| Sulfate (SO₄²⁻) | Maximum adsorption at pH 4.2. Adsorption is thermodynamically favorable on positively charged surfaces. | Inner-sphere and outer-sphere complexation. | nih.govresearchgate.netudel.edu |

| Phosphate (PO₄³⁻) | Strongly adsorbed, restricting its mobility in solution. | Ligand exchange. | nih.govresearchgate.net |

| Hepatitis B Surface Antigen (HBsAg) | High affinity adsorption with a calculated capacity of 1.7 µg/µg Al. | Ligand exchange between antigen phospholipids and surface hydroxyls. | nih.gov |

Coagulation and Flocculation in Water and Wastewater Treatment

Aluminum hydroxide sulfate is a key chemical compound utilized in water and wastewater treatment for the removal of impurities. Its application centers on the principles of coagulation and flocculation to clarify water by removing suspended particles.

The primary role of aluminum hydroxide sulfate in water treatment is to act as a coagulant. The process begins when the compound is added to water and dissolves, releasing trivalent aluminum ions (Al³⁺). Most microscopic particles suspended in natural water, such as clay, silt, and organic matter, possess a negative surface charge. This charge causes the particles to repel each other, preventing them from settling.

The coagulation process, often occurring during a rapid "flash mix" stage, involves the highly positive Al³⁺ ions neutralizing the negative charges of these colloidal particles. Once the repulsive forces are eliminated, the particles are destabilized and can begin to clump together into microflocs.

Following this initial charge neutralization, a slower mixing phase known as flocculation occurs. During this stage, the aluminum ions react with the water's alkalinity to form a gelatinous and sticky precipitate of aluminum hydroxide (Al(OH)₃). This precipitate is referred to as the "floc." The gentle mixing encourages the neutralized microparticles to collide and become enmeshed in the growing, web-like aluminum hydroxide floc, forming larger and heavier aggregates that can be more easily removed from the water. This enmeshment is a critical part of the particle aggregation process.

Aluminum hydroxide sulfate is highly effective in removing a variety of contaminants from water. Its principal application is the removal of turbidity, which is the cloudiness caused by suspended particles. By aggregating these fine particles into larger flocs, it facilitates their removal through subsequent sedimentation and filtration processes.

The efficiency of removal extends beyond just suspended solids. The aluminum hydroxide floc can also adsorb other impurities. Research and practical applications have demonstrated its effectiveness in reducing organic matter, certain heavy metals, and other dissolved inorganic contaminants. The optimal pH for coagulation using aluminum-based coagulants is typically in the range of 5.5 to 7.5, as floc formation is poor outside this range. One year-long study on a polluted surface water source highlighted the compound's effectiveness, noting its ability to remove contaminants like suspended matter and heavy metals.

| Parameter | Removal Efficiency | Notes |

| Turbidity | High | Particularly effective in purifying highly turbid raw water. |

| Suspended Solids | High | A primary target of the coagulation-flocculation process. |

| Organic Matter | Significant | Adsorbed onto the aluminum hydroxide floc. |

| Heavy Metals | Significant | Removed through adsorption and co-precipitation. |

| Electrical Conductivity | Up to 85.6% | An observed reduction in a study of polluted surface water. researchgate.net |

Eutrophication, the excessive enrichment of water bodies with nutrients, is a major environmental concern, with phosphorus being a key contributing element. Aluminum hydroxide sulfate is widely used for chemical phosphorus removal from wastewater and lakes. The removal process occurs through two primary mechanisms.

First, the aluminum ions react directly with phosphate ions (PO₄³⁻) in the water to form insoluble aluminum phosphate (AlPO₄), which precipitates out of the solution. The chemical reaction is as follows:

Al₂³⁺ + 2PO₄³⁻ → 2AlPO₄(s)

Second, the aluminum hydroxide floc that is formed during the coagulation process adsorbs phosphate ions from the water column. aluminummanufacturers.org As these flocs grow larger, they settle to the bottom, effectively removing the adsorbed phosphorus. This method can achieve total phosphorus removal rates of 80 to 95 percent. acs.org For optimal phosphorus removal, the pH of the water should be maintained in a neutral range, typically between 6 and 7, which is when the insoluble aluminum hydroxide is most prevalent.

Catalysis and Catalyst Support Systems

Beyond water treatment, aluminum hydroxide sulfate and its derivatives play important roles in the field of catalysis, both as catalysts themselves in specific reactions and as precursors to widely used catalyst support materials.

While more commonly known as a coagulant, aluminum sulfate exhibits properties that allow it to function as a catalyst in certain chemical reactions. Its ability to hydrolyze and form acidic solutions allows it to act as a mild acid catalyst. researchgate.netnbinno.com This catalytic activity has been utilized in organic synthesis.

For example, aluminum sulfate has been effectively used as a low-cost and efficient mild acid catalyst for the one-pot, four-component synthesis of polyhydroquinolines. researchgate.netresearchgate.net In this context, it facilitates the condensation reaction, leading to high yields and shorter reaction times without the formation of byproducts. researchgate.net Though it may not fit the strict definition of a catalyst in all its applications (as it can be consumed in some reactions), its ability to initiate or accelerate chemical transformations is a key function in various industrial processes, such as in the production of certain pigments where it reacts to form insoluble precipitates. nbinno.com

A more significant role for aluminum hydroxide sulfate in catalysis is as a precursor for the production of alumina (Al₂O₃), one of the most common support materials for industrial heterogeneous catalysts. researchgate.net Catalyst supports are crucial for providing a high surface area on which active catalytic metals can be dispersed, enhancing their efficiency and stability.

The process typically involves precipitating aluminum hydroxide from an aluminum sulfate solution. mdpi.com This aluminum hydroxide is then calcined (heated to a high temperature) to produce various phases of alumina, particularly gamma-alumina (γ-Al₂O₃). mdpi.comgoogle.com The properties of the final alumina support, such as specific surface area and porosity, are critical for its performance and can be influenced by the conditions of the precipitation process. google.comresearchgate.net One study found that an alumina catalyst support produced from aluminum sulfate and ammonia (B1221849) had a specific surface area of 51 m²/g. researchgate.net In contrast, using aluminum nitrate under similar conditions yielded a much higher surface area, demonstrating the impact of the precursor salt. researchgate.net

In more advanced applications, the fundamental structure of aluminum hydroxide serves as a model for catalyst design. For instance, aluminum hydroxide secondary building units within a metal-organic framework (MOF) have been used as a structurally defined mimic of an alumina surface to support metal catalysts for organic transformations. ji-lab.org

| Precursor/Method | Resulting Support Material | Specific Surface Area (BET) | Reference |

| Aluminum sulfate and ammonia | Alumina (Al₂O₃) | 51 m²/g | researchgate.net |

| Aluminum nitrate and ammonia | Alumina (Al₂O₃) | 300 m²/g | researchgate.net |

Current Challenges and Future Research Directions

Precision Synthesis and Control of Crystallinity

A primary challenge in the field is the precise synthesis of aluminum hydroxide (B78521) sulfate (B86663) with controlled properties. The compound often forms as an amorphous or poorly crystalline material, making it difficult to produce uniform batches with predictable characteristics. uiowa.edu

Research has shown that the synthesis process is highly sensitive to reaction conditions. For instance, one method involves the reaction between sulfuric acid (H₂SO₄) and aluminum hydroxide (Al(OH)₃). The kinetics of this reaction can be accelerated using catalysts like nitric acid or hydrogen peroxide, with parameters such as acid concentration (50–90%) and temperature (70–110°C) being crucial in controlling the reaction time.

Another synthetic approach, used to create synthetic basaluminite (a naturally occurring aluminum hydroxysulfate), involves the careful, drop-by-drop addition of a calcium hydroxide solution to an aluminum sulfate solution. lebensraumwasser.com The resulting precipitates are often nanocrystalline. lebensraumwasser.com

The control of crystallinity is a significant hurdle. Studies on related aluminum compounds, like aluminum hydroxide, show that factors such as pH, temperature, and aging time determine which crystalline form (polymorph) is produced. minsocam.org However, for aluminum hydroxide sulfate, achieving a well-defined crystalline structure is complex. The material is often described as an amorphous gel composed of loosely condensed polyhydrate units. Future research must focus on developing methods to overcome these challenges, potentially by exploring novel precursors, solvent systems, or the use of structure-directing agents to guide the crystallization process. Understanding the fundamental mechanisms of nucleation and crystal growth, as seen in studies of bayerite crystallization on heterogeneous surfaces, could provide valuable insights. researchgate.net

Table 1: Synthesis Parameters for Aluminum Hydroxide Sulfate

| Parameter | Condition/Reagent | Effect | Source |

| Reactants | Sulfuric acid (H₂SO₄) + Aluminum hydroxide (Al(OH)₃) | Forms the basis of the synthesis reaction. | |

| Catalyst | Nitric acid (HNO₃) or Hydrogen peroxide (H₂O₂) | Accelerates reaction kinetics. | |

| Acid Concentration | 50-90% H₂SO₄ | Balances reactivity while minimizing energy input. | |

| Temperature | 70–110°C | Achieved during the exothermic reaction, influences reaction speed. | |

| Precipitating Agent | Calcium hydroxide (Ca(OH)₂) (added to Al₂(SO₄)₃) | Method for producing synthetic basaluminite. | lebensraumwasser.com |

In-depth Understanding of Complex Speciation and Reaction Mechanisms

The behavior of aluminum in aqueous solutions is notoriously complex due to hydrolysis and polymerization. When sulfate is present, the system becomes even more intricate. Aluminum hydroxide sulfate does not exist as a single, simple ion in solution but rather as a range of species, including monomers, polymers, and colloids. usgs.gov A key polymeric species identified in aluminum solutions is the Keggin-type polyoxocation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃. lebensraumwasser.comnih.gov

The formation mechanism of aluminum hydroxide sulfate involves the partial substitution of hydroxyl (-OH) groups in the aluminum hydroxide structure with sulfate (SO₄²⁻) ions. This process is highly dependent on pH and the concentration of sulfate. usgs.gov For example, the mineral basaluminite, a form of aluminum hydroxysulfate, precipitates when acidic, aluminum- and sulfate-rich waters are neutralized. lebensraumwasser.com

Different aluminum hydroxysulfate minerals, such as jurbanite, alunite, and basaluminite, have varying stability ranges depending on pH and sulfate activity. usgs.gov However, the precise structural role of the sulfate ion within these precipitated solids is not always well-defined, and more research is needed to understand the bonding and coordination environments. researchgate.net The transition from aqueous polymeric species to solid crystalline or amorphous phases involves the clustering of these polymers as they are neutralized. minsocam.orgusgs.gov

Development of Advanced In-Situ Characterization Techniques

To unravel the complexities of speciation and reaction mechanisms, advanced characterization techniques are essential, particularly those that can probe the system in-situ (in its natural state) as reactions occur. The amorphous or nanocrystalline nature of many aluminum hydroxide sulfate precipitates makes traditional X-ray diffraction of limited use for detailed structural analysis. uiowa.edu

Current research employs a suite of powerful methods:

Spectroscopic Techniques: 27Al Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying and quantifying different aluminum species in solution, such as monomeric Al, polymeric Al₁₃, and Al-organic complexes. nih.gov

Scattering and Diffraction: Synchrotron-based high-energy X-ray diffraction coupled with Pair Distribution Function (PDF) analysis allows for the examination of short-range atomic ordering, providing structural details even in amorphous materials. uiowa.edulebensraumwasser.com Dynamic Light Scattering (DLS) can monitor the size of particles and flocs as they form during precipitation.

Microscopy: Atomic Force Microscopy (AFM) provides direct imaging of precipitate morphology, showing, for example, the ellipse-shaped nature of Al₁₃ sulfate precipitates and how they aggregate. nih.gov

Other Techniques: Potentiometric titration tracks pH changes during hydrolysis, while techniques like ferron kinetic colorimetry can help differentiate between various aluminum forms. nih.gov

Computational Modeling: Geochemical models and Density Functional Theory (DFT) are used to predict the stability of different species and equilibrium constants, complementing experimental data. lebensraumwasser.com

Future progress will rely on the further development and combination of these techniques to provide a real-time, molecular-level picture of the formation and transformation of aluminum hydroxide sulfate.

Exploration of Novel Non-Biological Applications

While aluminum compounds are well-known in biology, particularly as vaccine adjuvants, aluminum hydroxide sulfate has a range of important non-biological applications driven by its chemical reactivity. news-medical.netnih.gov

Water Treatment: A primary application is as a coagulant in water purification. asedachemicals.comasedachemicals.compatsnap.com It neutralizes the negative charge on suspended particles, causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. patsnap.com It is used to clarify drinking water and wastewater and to remove contaminants like phosphorus from lakes. asedachemicals.comgoogle.com

Textile Industry: It serves as a mordant in fabric dyeing, helping the dye to bind to the fibers, which results in vibrant and long-lasting colors. asedachemicals.com

Flame Retardants: Like aluminum hydroxide, its derivatives can be used as flame retardants in materials like plastics and coatings. patsnap.comepa.gov

Construction and Materials: Related aluminum-rich industrial by-products are being explored for use as supplementary cementitious materials in concrete, offering a potential path for waste valorization and the creation of more sustainable building materials. researchgate.netmdpi.com Other potential uses include roles as steel-making accelerators and in the manufacture of refractory materials. researchgate.net

Future research is aimed at optimizing its performance in these areas and discovering new applications, potentially in catalysis, advanced ceramics, or environmental remediation technologies.

Table 2: Non-Biological Applications and Mechanisms

| Application | Mechanism of Action | Source |

| Water Purification | Coagulation: Neutralizes the charge on suspended particles, causing them to aggregate and settle. | asedachemicals.compatsnap.com |

| Textile Dyeing | Mordant: Acts as a fixing agent to bind dyes to fabric fibers. | asedachemicals.com |

| Flame Retardants | Undergoes an endothermic decomposition, releasing water vapor and forming a protective char layer. | patsnap.com |

| Cementitious Materials | Acts as a pozzolanic material, reacting with calcium hydroxide to form additional cementitious compounds. | mdpi.com |

Environmental Fate and Transformation in Geochemical Systems

The release of aluminum hydroxide sulfate into the environment, either through natural processes or industrial activities, triggers a series of geochemical transformations. Its environmental fate is largely governed by its low solubility and its interaction with water and soil components. beyondpesticides.org

In natural systems, aluminum hydroxysulfate minerals like basaluminite form when acidic waters containing dissolved aluminum and sulfate are neutralized, for example, when an acidic stream mixes with a neutral one. lebensraumwasser.comusgs.gov This precipitation process plays a crucial role in controlling the concentration of dissolved aluminum in natural waters. lebensraumwasser.com These minerals can be relatively stable and are thought to be a primary cause of sulfate retention in acidic soils and sediments, effectively immobilizing both aluminum and sulfate. usgs.gov

However, the compound also poses environmental risks. Spills of related acidic compounds like aluminum sulfate can create zones of high acidity in soil. beyondpesticides.org Furthermore, industrial by-products containing aluminum hydroxide sulfate can be hazardous due to low pH and the potential to leach bioavailable aluminum into the environment, particularly under acidic conditions. mdpi.com Improper disposal from industries such as textile manufacturing can lead to soil and water pollution. asedachemicals.com Understanding these transformation pathways is critical for predicting and mitigating the environmental impact of this compound.

Sustainable Production and Utilization Strategies

In response to environmental concerns, research is increasingly focused on developing sustainable strategies for the production and use of aluminum compounds. qingdaopengfeng.com The goal is to minimize the environmental footprint by improving efficiency and embracing circular economy principles. qingdaopengfeng.comresearchgate.net

Key areas of research include:

Energy Efficiency: The production of aluminum chemicals can be energy-intensive. asedachemicals.com Future strategies involve optimizing reactions to run at lower temperatures and pressures and integrating renewable energy sources into the manufacturing process. qingdaopengfeng.comresearchgate.net

Waste Valorization: A significant opportunity lies in using industrial waste streams as raw materials. For example, research is underway to produce high-purity aluminum compounds from hazardous waste like aluminum dross. researchgate.net Similarly, dealuminated metakaolin, a by-product of the alum industry, is being investigated as a valuable component in "green" concrete. mdpi.com

Green Chemistry: Applying green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and design safer chemical products and processes. qingdaopengfeng.com

Recycling and Circular Economy: Developing effective methods to recycle aluminum-containing products and reuse by-products from manufacturing reduces the demand for virgin materials and minimizes waste disposal. asedachemicals.comqingdaopengfeng.com A life cycle assessment approach is critical for evaluating the environmental impact from raw material extraction to end-of-life, guiding the industry toward more sustainable practices. aluminum.org

These strategies are essential for ensuring that the benefits of aluminum hydroxide sulfate can be harnessed in a way that is both economically viable and environmentally responsible. asedachemicals.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.